![molecular formula C17H12FN3O4 B2567255 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide CAS No. 887872-79-9](/img/structure/B2567255.png)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-fluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring and the 2,3-dihydrobenzo[b][1,4]dioxin ring in separate steps, followed by their attachment to the benzene ring. The exact synthetic route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its formula. The benzene ring provides a planar, aromatic core, while the 1,3,4-oxadiazole and 2,3-dihydrobenzo[b][1,4]dioxin rings introduce additional rings into the structure. These rings may be able to rotate relative to the benzene ring, giving the molecule some flexibility .Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the electron-donating and electron-withdrawing properties of the different substituents. The amide group is typically quite reactive and could undergo various reactions such as hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in non-polar solvents .Scientific Research Applications
Antimicrobial Activity
This compound has been found to have potent antimicrobial properties . It has been tested against various bacterial strains such as E. coli and B. mycoides, and has shown significant inhibition of bacterial biofilm growth .
Antifungal Activity
In addition to its antimicrobial properties, this compound has also been found to have antifungal properties . It has been tested against various fungal strains such as C. albicans .
Anticancer Activity
This compound has shown potential as an anticancer agent . It has the ability to disrupt processes related to DNA replication, which allows it to inhibit the replication of cancer cells .
Antimigraine Properties
The compound is widely used in antimigraine medications . It has been found to be effective in reducing the frequency and severity of migraine attacks .
Antidiuretic Properties
This compound is also used in antidiuretic medications . It helps to reduce the amount of urine produced by the kidneys, which can be beneficial in conditions where excessive urination is a problem .
Use in Organic Synthesis
This compound can be used in organic synthesis reactions to produce dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions .
Use as Ligands for Catalysts
This compound can also be used as ligands for catalysts of asymmetrical reactions . Asymmetrical reactions are a type of chemical reaction where one or more new elements of chirality are formed in a substrate molecule .
Use in Pharmaceutical Applications
Due to its wide range of biological properties, this compound has found extensive use in pharmaceutical applications . It is used in the formulation of various drugs for the treatment of a variety of conditions .
Mechanism of Action
Target of Action
The primary targets of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide interacts with its targets by inhibiting their activity . This inhibition can lead to changes in the biochemical processes that these enzymes are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase can lead to an increase in the concentration of acetylcholine, a neurotransmitter, resulting in enhanced nerve impulses. In the case of lipoxygenase, its inhibition can lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
It is known that similar compounds, such as sulfonamides, are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide.
Result of Action
The molecular and cellular effects of N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide’s action are primarily related to its inhibitory effects on cholinesterase and lipoxygenase. This can lead to changes in nerve impulse transmission and inflammatory responses .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O4/c18-12-4-2-1-3-11(12)15(22)19-17-21-20-16(25-17)10-5-6-13-14(9-10)24-8-7-23-13/h1-6,9H,7-8H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSWQVKZPJIIBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide |
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